(4-Methoxy-6-methylpyridin-3-yl)boronic acid
Overview
Description
(4-Methoxy-6-methylpyridin-3-yl)boronic acid is an organoboron compound featuring a pyridine ring substituted with a methoxy group at the 4-position, a methyl group at the 6-position, and a boronic acid group at the 3-position. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
The synthesis of (4-Methoxy-6-methylpyridin-3-yl)boronic acid can be achieved through various methods. One common method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. Another approach includes iridium or rhodium-catalyzed C-H or C-F borylation. These methods are well-established and relatively straightforward.
Chemical Reactions Analysis
(4-Methoxy-6-methylpyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common reagents used in these reactions include palladium catalysts, halopyridines, and tetraalkoxydiborane. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Scientific Research Applications
(4-Methoxy-6-methylpyridin-3-yl)boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound forms stable transition complexes with sugars and amino acids, which have been tested for the inhibition of the NorA efflux pump.
Medicine: Boronic acid derivatives are identified as potent antagonists for the alpha (v)beta (3) receptor, significant in the prevention and treatment of osteoporosis.
Industry: It is used in the development of new PET radioligands for medical imaging and diagnostics.
Mechanism of Action
The mechanism of action of (4-Methoxy-6-methylpyridin-3-yl)boronic acid involves its ability to form stable transition complexes with various biological molecules. These complexes can inhibit specific molecular targets, such as the NorA efflux pump, and interact with receptors like alpha (v)beta (3) to exert their effects.
Comparison with Similar Compounds
(4-Methoxy-6-methylpyridin-3-yl)boronic acid can be compared with other similar compounds, such as:
These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific substitution pattern and its wide range of applications in various fields.
Properties
IUPAC Name |
(4-methoxy-6-methylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-7(12-2)6(4-9-5)8(10)11/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSZRJNGKDMOGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(N=C1)C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694437 | |
Record name | (4-Methoxy-6-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1100262-14-3 | |
Record name | (4-Methoxy-6-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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